REACTION_CXSMILES
|
[CH3:1][C:2]1[O:6][C:5]([NH:7][CH2:8][CH2:9][CH3:10])=[N:4][N:3]=1.[CH:11]1([C:15](Cl)=[O:16])[CH2:14][CH2:13][CH2:12]1.C(N(CC)CC)C>C1C=CC=CC=1>[CH3:1][C:2]1[O:6][C:5]([N:7]([CH2:8][CH2:9][CH3:10])[C:15]([CH:11]2[CH2:14][CH2:13][CH2:12]2)=[O:16])=[N:4][N:3]=1
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Name
|
|
Quantity
|
6 g
|
Type
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reactant
|
Smiles
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CC1=NN=C(O1)NCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
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CC1=NN=C(O1)NCCC
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
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C1(CCC1)C(=O)Cl
|
Name
|
|
Quantity
|
4.72 g
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
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25 mL
|
Type
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solvent
|
Smiles
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C1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The mixture was filtered
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Type
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WASH
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Details
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the filtrate washed with dilute HCl, saturated solution NaCHO3 and water
|
Type
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DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulphate
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
solvent evaporated off
|
Type
|
CUSTOM
|
Details
|
to yield a reddish brown liquid which
|
Type
|
DISTILLATION
|
Details
|
was distilled twice in a vigreux flask
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NN=C(O1)N(C(=O)C1CCC1)CCC
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |